molecular formula C24H19ClN4OS B2641323 1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1114861-06-1

1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B2641323
CAS No.: 1114861-06-1
M. Wt: 446.95
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a triazoloquinazolinone derivative characterized by a (3-chlorobenzyl)thio substituent at position 1 and a phenethyl group at position 2. This scaffold is notable for its structural versatility, enabling diverse pharmacological activities such as antihistaminic, anticonvulsant, and analgesic effects . The compound’s bioactivity is influenced by substituents on the triazole and quinazolinone rings, which modulate receptor binding, metabolic stability, and pharmacokinetic properties.

Properties

CAS No.

1114861-06-1

Molecular Formula

C24H19ClN4OS

Molecular Weight

446.95

IUPAC Name

1-[(3-chlorophenyl)methylsulfanyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C24H19ClN4OS/c25-19-10-6-9-18(15-19)16-31-24-27-26-23-28(14-13-17-7-2-1-3-8-17)22(30)20-11-4-5-12-21(20)29(23)24/h1-12,15H,13-14,16H2

SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC(=CC=C5)Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chlorobenzyl chloride with thiourea to form 3-chlorobenzylthiourea. This intermediate is then reacted with 4-phenethyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one under basic conditions to yield the target compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antihistaminic Activity

Research has indicated that compounds within the triazoloquinazolinone family exhibit significant antihistaminic properties. For instance, derivatives have been tested for their in vivo H1-antihistaminic activity. Studies show that these compounds can effectively protect against histamine-induced bronchospasm in animal models, suggesting potential therapeutic applications for allergic conditions .

Anticancer Properties

The structural characteristics of 1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one may contribute to its anticancer activities. Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines. For example, similar derivatives have shown IC50 values ranging from 2.44 to 9.43 μM against specific cancer cell lines, indicating their potential as chemotherapeutic agents .

Antimicrobial Activity

The compound's unique structure also suggests potential antimicrobial properties. The presence of the triazole and quinazoline rings is known to confer significant antibacterial and antifungal activities. Investigations into related compounds have shown promising results against various microbial strains, supporting further exploration of this compound's efficacy in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds within the triazoloquinazolinone class:

Compound NameStructureNotable Activity
1-methyl-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-oneStructureH1-antihistaminic activity with minimal sedation
7-chloro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazoleStructureAntimicrobial and anti-inflammatory properties
2-hydrazino-3-(phenyl)-3H-quinazolin-4-oneStructurePrecursor for triazole synthesis

These findings highlight the diverse applications of compounds related to this compound in therapeutic development.

Mechanism of Action

The exact mechanism of action of 1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activities

Triazoloquinazolinone derivatives are synthesized via cyclization of 2-hydrazinoquinazolin-4(3H)-ones with one-carbon donors (e.g., carboxylic acids, chloroacetyl chloride) . Key structural variations include substitutions at positions 1 (triazole ring) and 4 (quinazolinone ring). Below is a comparative analysis of analogs with distinct substituents:

Table 1: Comparative Bioactivity of Triazoloquinazolinone Derivatives
Compound Name Position 1 Substituent Position 4 Substituent Activity (Protection %) Sedation (%) Reference
Target Compound (3-Chlorobenzyl)thio Phenethyl Data not reported N/A N/A
1-Methyl-4-(3-methylphenyl)- (Compound II) Methyl 3-Methylphenyl 70.0 (H1-antihistaminic) 7.0
1-Methyl-4-(2-methoxyphenyl)- (Compound 5) Methyl 2-Methoxyphenyl 68.67 (H1-antihistaminic) 7.4
1-Isopropyl-4-(4-methylphenyl)- Isopropyl 4-Methylphenyl Anticonvulsant (MES) N/A
1-(Chloromethyl)-4-ethyl- Chloromethyl Ethyl Synthetic intermediate N/A
Key Observations:

Antihistaminic Activity :

  • Methyl or small alkyl groups at position 1 enhance H1-antihistaminic activity. Compound II (70% protection) and Compound 5 (68.67%) exhibit potency comparable to chlorpheniramine maleate (71%) with minimal sedation (7–7.4% vs. 25–35% for standards) .
  • The (3-chlorobenzyl)thio group in the target compound may improve lipophilicity and receptor affinity, but experimental data are lacking.

Anticonvulsant Activity :

  • Derivatives with bulky substituents (e.g., isopropyl) at position 1 and aryl groups at position 4 show efficacy in maximal electroshock (MES) tests. For example, 1-isopropyl-4-(4-methylphenyl)- derivatives inhibit seizure propagation .

Structural Influence on Sedation :

  • Smaller substituents (methyl, ethyl) at position 1 correlate with reduced sedation compared to bulkier groups. This trend suggests that steric hindrance at the triazole ring may mitigate off-target CNS effects .

Computational and Docking Studies

  • The target compound’s (3-chlorobenzyl)thio group may enhance µOR affinity due to hydrophobic interactions.
  • DFT-NMR Analysis: Tautomerism in sulfur-containing analogs (e.g., thioacetamide vs. iminothiol forms) influences physicochemical properties and bioactivity .

Biological Activity

The compound 1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a member of the triazoloquinazolinone family, characterized by its complex heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antihistaminic properties. This article delves into the synthesis, biological activities, and pharmacological implications of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The structural formula of This compound can be depicted as follows:

C19H18ClN3S\text{C}_{19}\text{H}_{18}\text{ClN}_3\text{S}

This compound features a triazole ring fused with a quinazoline structure , with a thioether group and a phenethyl moiety enhancing its biological interactions. The presence of the 3-chlorobenzyl group is significant as it may contribute to the compound's pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves several key reactions that allow for the formation of derivatives with improved biological profiles. The general synthetic route includes:

  • Cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one with various one-carbon donors.
  • Utilization of nucleophilic substitution reactions , where the thiol group attacks chlorobenzyl chloride.

These methods highlight the versatility in synthesizing triazoloquinazoline derivatives, which are crucial for understanding their biological activities.

Antihistaminic Activity

Research has shown that compounds within the triazoloquinazoline class exhibit significant H1-antihistaminic activity . In studies involving guinea pigs, compounds similar to This compound demonstrated protective effects against histamine-induced bronchospasm. For instance:

Compound NamePercent ProtectionSedation (%)
1-methyl-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one76%7%
Chlorpheniramine maleate71%30%

This indicates that derivatives could serve as prototypes for developing new antihistamines with reduced sedation effects .

Anticancer Properties

The anticancer potential of This compound has also been explored. Studies have reported that similar triazoloquinazolines exhibit cytotoxicity against various cancer cell lines:

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)6.12
PC3 (Prostate Cancer)7.17
HCT-116 (Colon Cancer)6.42

These findings suggest that this class of compounds may inhibit tumor growth by targeting specific molecular pathways .

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets such as:

  • Kinase enzymes , inhibiting phosphorylation processes critical for cell proliferation.
  • Binding to histone acetyltransferases , influencing gene expression related to cancer progression.

These interactions are essential for understanding the therapeutic potential of triazoloquinazolines in treating various diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, and what are their critical reaction conditions?

  • Answer : The compound is synthesized via cyclization of 2-hydrazinoquinazolin-4(3H)-one derivatives with one-carbon donors (e.g., acetic acid, chloroacetyl chloride) under reflux conditions. A key intermediate is 3-(3-chlorophenyl)-2-hydrazinylquinazolin-4(3H)-one, prepared by nucleophilic displacement of methylthio groups with hydrazine hydrate. Optimized yields (80–85%) require ethanol as a solvent, controlled reflux times (24–29 hours), and conventional reagents . Alternative methods involve reactions with β-diketones (e.g., acetylacetone), which form triazole rings via heterocyclic hydrazine intermediates .

Q. How are structural and vibrational properties of this compound characterized experimentally and theoretically?

  • Answer : X-ray crystallography confirms the triazoloquinazoline core and substituent orientations. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict vibrational frequencies, bond lengths, and angles, validated against experimental IR and Raman spectra. Discrepancies between computed and observed data (e.g., C–S stretching modes) are resolved by adjusting for crystal packing effects .

Q. What in vivo models are used for preliminary evaluation of H1-antihistaminic activity?

  • Answer : Conscious guinea pig models are standard. Histamine-induced bronchospasm is measured via spirometry, with test compounds administered intravenously. Protection percentages (e.g., 72.85% for active derivatives) are compared to controls like chlorpheniramine maleate (70.09%). Sedative effects are quantified using locomotor activity assays .

Advanced Research Questions

Q. How can computational tools resolve contradictions in biological activity data across derivatives?

  • Answer : PASS software predicts activity spectra (e.g., anti-asthmatic, anti-allergic) by analyzing virtual libraries of 1-Ar-4-R-triazoloquinazolinones. GUSAR estimates acute toxicity (LD₅₀) via QSAR models. Discrepancies between predicted and experimental results (e.g., antimicrobial activity) are addressed by refining substituent lipophilicity and hydrogen-bonding parameters .

Q. What strategies optimize selectivity between H1-antihistaminic activity and CNS side effects?

  • Answer : Substituent engineering minimizes blood-brain barrier penetration. For example, bulky groups (e.g., phenethyl at position 4) reduce sedation by limiting CNS access. Comparative SAR studies show 1-methyl derivatives (e.g., compound II) retain antihistaminic potency (70% protection) with negligible sedation (7% vs. 25% for chlorpheniramine) .

Q. How are spectral data (NMR, IR) analyzed to confirm regioselectivity in cyclization reactions?

  • Answer :

  • ¹H NMR : Methyl groups on triazole rings resonate at δ 2.5–3.0 ppm; aromatic protons from 3-chlorobenzyl appear as multiplet clusters at δ 7.2–7.8 ppm.
  • IR : Stretching vibrations for C=S (1250–1300 cm⁻¹) and triazole C–N (1600–1650 cm⁻¹) confirm cyclization.
    Discrepancies in peak splitting (e.g., unexpected doublets) indicate competing reaction pathways, resolved by adjusting reaction stoichiometry .

Q. What methodologies assess antimicrobial efficacy against multidrug-resistant pathogens like Acinetobacter baumannii?

  • Answer : Whole-cell growth inhibition assays screen derivatives at 32 µg/mL (70–80 µM) in 0.3% DMSO. Active compounds (e.g., 3-[4-(4-chlorobenzyl)-5-oxo-triazoloquinazolin-1-yl]-propanamide) show >80% inhibition. Follow-up MIC/MBC testing uses broth microdilution (CLSI guidelines). Amide-containing derivatives exhibit enhanced membrane penetration due to improved logP values .

Methodological Guidelines

  • Data Contradiction Analysis : Cross-validate computational predictions (PASS/GUSAR) with in vitro/in vivo data. For example, discrepancies in antifungal activity may arise from assay-specific conditions (e.g., pH, inoculum size) .
  • Experimental Design : Use fractional factorial designs to optimize synthesis parameters (reflux time, solvent polarity) while minimizing resource use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.